N-(2,5-difluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
“N-(2,5-Difluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide” is a chemical compound with the molecular formula C22H21F2N3O4 . It has an average mass of 429.417 Da and a mono-isotopic mass of 429.150024 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported via Claisen-Schmidt condensation under basic conditions . The chemical structure of these compounds was identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and 19F NMR . These techniques can provide detailed information about the atomic connectivity and electronic structure of the molecule.Scientific Research Applications
Heterocyclic Synthesis
Research on related compounds has shown advancements in the synthesis of new heterocyclic compounds. For instance, studies have demonstrated the preparation of new dihydropyridines, dihydropyridazines, and thiourea derivatives through reactions involving anilide activation. These compounds were confirmed using various analytical methods, indicating their potential in heterocyclic chemistry applications (Hafiz, Ramiz, & Sarhan, 2011).
Novel Biological Activities
Compounds structurally similar to N-(2,5-difluorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide have been investigated for various biological activities. For example, novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were explored as potent and selective dipeptidyl peptidase IV inhibitors, highlighting their relevance in medical research for therapeutic applications (Nitta et al., 2012).
Luminescent Materials
Research into luminescent materials has also utilized similar compounds. For instance, heteroleptic cationic Ir(III) complexes have been designed and synthesized, showing dual-emission and aggregation-induced emission properties. These materials have applications in data security protection and highlight the utility of such compounds in developing smart luminescent materials (Song et al., 2016).
Anticonvulsant Agents
Additionally, research into anticonvulsant agents has seen the synthesis and evaluation of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. These hybrid molecules, combining fragments of known antiepileptic drugs, have shown promising initial screening results for anticonvulsant activity (Kamiński et al., 2015).
Electrochemical Synthesis
In the realm of electrochemical synthesis, mesoporous nitrogen-doped carbon derived from ionic liquids has been identified as an effective catalyst for the synthesis of hydrogen peroxide. This research underscores the potential of using such compounds in sustainable and efficient production methods (Fellinger et al., 2012).
Future Directions
The future directions for the study of this compound could involve further investigation into its cytotoxic activities and potential applications in cancer treatment . Additionally, more detailed studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4/c1-30-19-9-5-14(12-20(19)31-2)17-8-10-22(29)27(26-17)11-3-4-21(28)25-18-13-15(23)6-7-16(18)24/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHQXIRXJSUXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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